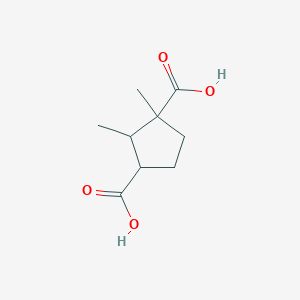
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) is a chemical compound with a cyclopentane ring substituted with two carboxylic acid groups and two methyl groups
Vorbereitungsmethoden
The synthesis of 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with a suitable cyclopentane derivative, followed by hydrolysis and decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reagents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and their derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as nucleophilic substitution or electrophilic addition. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) can be compared with other similar compounds, such as:
1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-: This compound has an additional methyl group, which may influence its reactivity and applications.
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: This ester derivative has different physical and chemical properties, making it suitable for different applications.
Eigenschaften
IUPAC Name |
1,2-dimethylcyclopentane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-5-6(7(10)11)3-4-9(5,2)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYONAVFDKTWOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486710 |
Source


|
| Record name | 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30636-86-3 |
Source


|
| Record name | 1,3-Cyclopentanedicarboxylicacid, 1,2-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
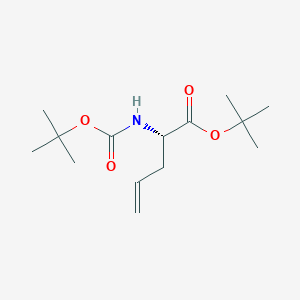
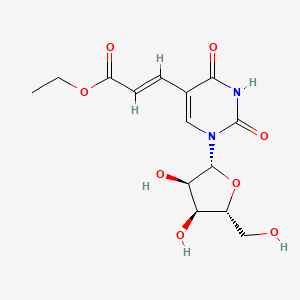

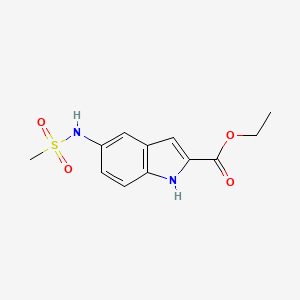
![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)
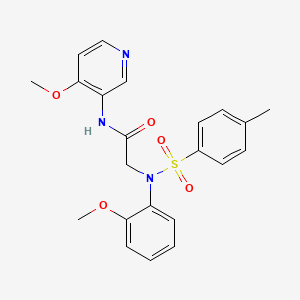
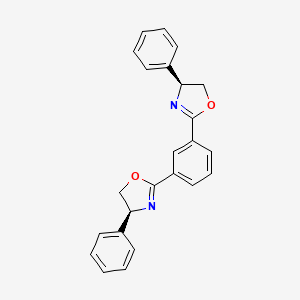
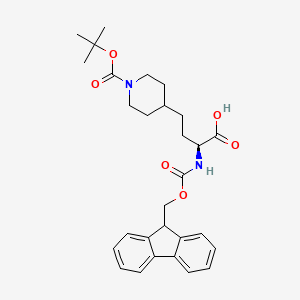
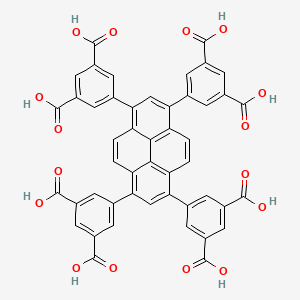
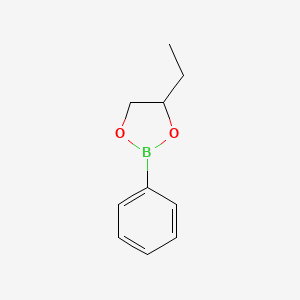
![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8193711.png)
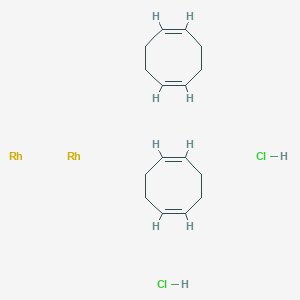
![Tert-butyl-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamic acid](/img/structure/B8193727.png)
![[2,3,5,6-Tetrakis(2,4-ditert-butylphenyl)-4-(4-dihydroxyphosphanylphenyl)phenyl]phosphonous acid](/img/structure/B8193729.png)
